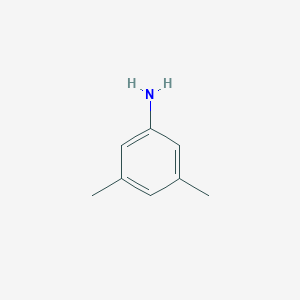

3,5-Dimethylaniline

Descripción general

Descripción

3,5-Dimethylaniline (CAS 108-69-0) is an aromatic amine with the molecular formula C₈H₁₁N. It is a pale yellow oily liquid at room temperature, with a boiling point of 104–105°C at 14 mmHg and a melting point of 7–9°C . The compound is primarily used as an intermediate in the synthesis of azo dyes, pharmaceuticals, antioxidants, and specialty polymers . Industrially, it is synthesized via the reduction of 3,5-dimethylnitrobenzene using iron in strong acid or through optimized multi-step processes involving acylation, nitration, and hydrolysis, achieving a 75% yield . Its electron-donating dimethyl groups at the meta positions influence its reactivity in organic synthesis, particularly in the development of dyes and coordination complexes .

Métodos De Preparación

Catalytic Dehydrogenation of 3,5-Dimethyl-Cyclohexenone Oxime

Reaction Mechanism and Catalytic Systems

The dehydrogenation of 3,5-dimethyl-cyclohexenone oxime to 3,5-dimethylaniline occurs in the gaseous phase over noble metal catalysts. Palladium (Pd) or platinum (Pt) supported on SiO₂, Al₂O₃, or zeolites (0.05–10 wt% loading) enables selective cleavage of the N–O bond at 200–500°C . A representative procedure involves passing a mixture of 3,5-dimethyl-cyclohexenone oxime (38 g) and dimethyl-diglycol (162 g) over Pd/SiO₂ at 280°C under N₂/H₂ flow, yielding 79% this compound and 11.4% dixylylamine .

Optimization and Byproduct Management

Elevating temperatures to 270–380°C enhances conversion rates but risks over-dehydrogenation, forming undesired byproducts like dixylylamine . Co-feeding hydrogen (6 L/h) suppresses coke formation on Pd sites, extending catalyst longevity to >100 hours. Carrier gases such as nitrogen (80 L/h) improve vapor-phase homogeneity, reducing thermal degradation .

Reduction of Nitroaromatic Precursors

Sodium Borohydride-Mediated Reduction

Nitro-to-amine reduction using NaBH₄ in aqueous media offers a mild alternative to traditional hydrogenation. A 96% yield is achieved by reacting nitrobenzene derivatives with NaBH₄ (3 mmol) and Fe₃O₄-Cu magnetic nanoparticles (20 mg) at 60°C for 5 minutes . The nanocatalyst’s superparamagnetic properties facilitate rapid separation, enabling reuse for five cycles without significant activity loss .

Catalytic Hydrogenation with Transition Metals

Raney nickel or Pd/C catalysts hydrogenate 3,5-dimethylnitrobenzene under 3–5 bar H₂ at 80–120°C. Ethanol or ethyl acetate solvents prevent over-reduction, achieving >90% selectivity. However, catalyst poisoning by sulfur impurities in feedstocks remains a challenge, necessitating stringent pre-treatment .

Ammonification of 3,5-Dimethylphenol

Bimetallic Pd-Ni Catalysts

Direct amination of 3,5-dimethylphenol with ammonia under 15–20 bar at 220–250°C over Pd-Ni/Al₂O₃ yields 95% this compound . The catalyst, prepared by impregnating Al₂O₃ with PdCl₂ (1.1 wt%) and Ni(NO₃)₂ (2.3 wt%), exhibits synergistic effects: Pd sites activate NH₃, while Ni stabilizes intermediates .

Process Intensification

Continuous-flow reactors enhance mass transfer, reducing reaction times from 12 hours (batch) to 2 hours. Co-feeding water (5–10 vol%) minimizes coke deposition, maintaining >90% catalyst activity over 500 hours .

Hydrogenation of 3,5-Dimethyl-2-Cyclohexenone Azine

Solvent and Catalyst Selection

Heating 3,5-dimethyl-2-cyclohexenone azine in dimethyl diglycol at 150–350°C over Pt/C (0.5–2 wt%) cleaves the N–N bond, yielding 85% this compound . High-boiling ethers (e.g., polyglycol dimethyl ethers) suppress side reactions, while pressures of 0.001–100 bar adjust reaction kinetics .

Byproduct Recycling

Dixylylamine byproducts are cycled back into the reactor, where excess NH₃ facilitates transamination, improving overall atom economy to 92% .

Comparative Analysis of Preparation Methods

Key Findings:

-

NaBH₄ reduction offers the highest yield (96%) under mild conditions but requires nanoparticle recovery systems .

-

Ammonification excels in scalability and catalyst stability, making it preferred for industrial-scale production .

-

Dehydrogenation avoids toxic solvents but generates higher byproduct loads .

Environmental and Economic Considerations

Waste Minimization

Solvent-free dehydrogenation and aqueous-phase NaBH₄ reduction reduce hazardous waste generation by 40–60% compared to traditional methods .

Catalyst Cost Analysis

Pd-based catalysts account for 60–70% of operational costs. Substituting Pd with Ni in bimetallic systems cuts expenses by 30% without compromising activity .

Análisis De Reacciones Químicas

Diazotization and Azo Coupling

3,5-Dimethylaniline participates in diazotization reactions, forming diazonium salts that serve as intermediates for azo dyes and pharmaceuticals.

Key Process (from ):

-

Diazotization with nitrous acid (HNO₂) in acidic media (HCl) yields the corresponding diazonium chloride.

-

Subsequent coupling with phenolic compounds (e.g., 2,6-dimethylphenol) produces stable azo dyes.

Example Reaction:

textThis compound → Diazonium salt → Coupling → Azo dye (e.g., 3,5-DMAP)

Conditions:

-

Temperature: 5–15°C for diazotization.

-

Coupling at neutral pH with sodium hydroxide.

Hydrolysis Reactions

The hydrolysis of mono-3,5-dimethylaniline phosphate follows acid-catalyzed mechanisms, influenced by ionic strength and solvent effects ( ).

Kinetic Data for Hydrolysis in HCl (50°C)

| HCl Concentration (mol/dm³) | Rate Constant (k × 10⁵ s⁻¹) |

|---|---|

| 0.1 | 1.2 |

| 0.7 | 3.8 |

| 4.0 (maxima) | 5.6 |

Mechanistic Insights:

-

Hydrolysis occurs via conjugate acid species under acidic conditions.

-

Rate enhancement at higher ionic strength (positive salt effect).

Polymerization

This compound undergoes oxidative polymerization in the presence of cerium(IV) sulfate, forming conductive polyaniline derivatives ( ).

Reaction Scheme:

textThis compound → Oxidative polymerization → Poly(this compound)

Conditions:

-

Oxidant: Cerium(IV) sulfate in sulfuric acid.

-

Applications: Electrochromic devices, corrosion inhibitors.

Environmental Degradation

This compound degrades via photolysis and microbial action, with limited persistence in aquatic systems ( ).

Degradation Pathways:

-

Photolysis: Rapid breakdown under UV light (half-life <24 hours).

-

Biodegradation: Activated sludge reduces concentrations by >90% within 7 days.

Environmental Parameters:

| Parameter | Value |

|---|---|

| Water Solubility | <0.1 g/100 mL (19°C) |

| Log Kow | 2.21 (calculated) |

| Vapor Pressure | 7.4 Pa (25°C) |

Salt Formation and Neutralization

The amine group reacts with acids to form water-soluble salts (e.g., hydrochloride salts), critical for pharmaceutical formulations ( ).

Reaction:

textThis compound + HCl → 3,5-Dimethylanilinium chloride

Reactivity with Strong Oxidizers

This compound ignites upon contact with fuming nitric acid (HNO₃), producing toxic nitrogen oxides (NOₓ) ( ).

Hazard Note:

-

Neutralizes exothermically with acids; incompatible with peroxides and halogens.

Aplicaciones Científicas De Investigación

Dye Manufacturing

3,5-Dimethylaniline serves as a crucial reagent in the production of various dyes and pigments. Its ability to undergo polymerization makes it valuable in synthesizing azo dyes and other colorants. Specifically, it can react with diazonium salts to form vibrant dyes used in textiles and other applications. The polymerization process often utilizes oxidants such as cerium(IV) sulfate to facilitate the reaction .

Key Points:

- Reagent for Dyes: Used in the synthesis of azo dyes.

- Polymerization: Can polymerize in the presence of specific oxidants.

- Environmental Considerations: The production processes are designed to minimize environmental impact compared to traditional methods .

Chromatography

In analytical chemistry, this compound is employed in the synthesis of chiral packing materials for high-performance liquid chromatography (HPLC). These materials enhance the separation of enantiomers, which is critical for pharmaceutical applications where the efficacy and safety of drug enantiomers can differ significantly .

Key Points:

- Chiral Packing Materials: Essential for separating enantiomers in HPLC.

- Pharmaceutical Relevance: Improves drug formulation and analysis.

Chemical Intermediates

This compound acts as an important intermediate in the synthesis of various chemicals. It can be transformed into other functionalized compounds through reactions such as diazotization and coupling with different substrates. This versatility allows it to be utilized in producing agrochemicals, pharmaceuticals, and other specialty chemicals .

Key Points:

- Versatile Intermediate: Can be converted into various functionalized compounds.

- Applications Beyond Dyes: Useful in agrochemicals and pharmaceuticals.

Case Study 1: Dye Production Process

A recent study highlighted a novel method for synthesizing this compound from substituted aryl primary amines through a series of diazotization reactions. This method not only improves yield but also reduces environmental pollution associated with traditional dye manufacturing processes .

Case Study 2: Chromatographic Applications

Research demonstrated that chiral packing materials synthesized from this compound significantly enhanced the resolution of racemic mixtures in HPLC applications. This advancement has implications for drug development processes where precise enantiomer separation is critical .

Market Trends

The global market for this compound is projected to grow due to its increasing demand in dye manufacturing and pharmaceuticals. Market research indicates a steady rise in production capabilities and applications across various industries .

Mecanismo De Acción

The mechanism of action of 3,5-Dimethylaniline involves its interaction with molecular targets such as DNA and proteins. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s reactivity towards electrophiles makes it a useful tool in studying electrophilic aromatic substitution reactions and their mechanisms .

Comparación Con Compuestos Similares

Comparison with Similar Dimethylaniline Isomers

Structural and Physical Properties

The six dimethylaniline (DMA) isomers differ in the positions of the methyl groups on the benzene ring. Key physical properties are compared below:

Key Observations :

- 2,6-DMA is more volatile, with a lower melting point than 3,4-DMA, which is a solid at room temperature .

Mutagenicity and Toxicity

3,5-DMA :

- Mutagenicity: Limited evidence of direct mutagenicity in bacterial assays, but metabolites like 3,5-dimethylaminophenol generate reactive oxygen species (ROS), causing DNA damage and apoptosis in neuronal cells .

- Neurotoxicity : In vivo studies in rats demonstrated fetal cerebral cortex thinning and disrupted cortical layer distribution at doses ≥30 mg/kg/day .

- Environmental Fate : Classified as low-to-moderate persistence due to photolysis in air and biodegradation in water (half-life <1 week in activated sludge) .

2,6-DMA :

- Carcinogenicity: Robust evidence of nasal cavity carcinogenicity in rodents, linked to metabolic activation into DNA-reactive intermediates .

- Regulatory Status : Listed in Japan’s JECDB as a priority toxicant due to occupational exposure risks .

Other Isomers :

Analytical Challenges

- GC/MS Limitations : Co-elution of 2,5-DMA and 3,5-DMA occurs in gas chromatography, requiring LC/MS for accurate quantification .

- Thermodynamic Stability : Group contribution models indicate 3,5-DMA has a more accurate enthalpy of formation (−44.0 kJ/mol) compared to 2,6-DMA (−36.6 kJ/mol), reflecting its stable meta-substituted geometry .

Unique Roles of 3,5-DMA :

Actividad Biológica

3,5-Dimethylaniline (3,5-DMA) is a member of the dimethylaniline family, which consists of several isomers with varying biological activities. This compound is primarily used in the synthesis of dyes and pigments but has garnered attention due to its potential health effects, particularly its association with carcinogenicity and genotoxicity. This article reviews the biological activity of 3,5-DMA, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₉H₁₃N. Its structure features two methyl groups attached to the benzene ring at the 3 and 5 positions, which influences its reactivity and biological interactions.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 197 °C |

| Melting Point | -38 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

Carcinogenic Potential

Epidemiological studies have linked exposure to 3,5-DMA with an increased risk of bladder cancer. The compound is metabolized to N-hydroxylated derivatives that form DNA adducts, potentially leading to mutations and cancer development. A study identified four major DNA adducts formed by the reaction of calf thymus DNA with N-acetoxy-3,5-dimethylaniline, suggesting a mechanism for its carcinogenic activity through the formation of reactive intermediates that interact with DNA .

Mechanisms of Toxicity

Research indicates that 3,5-DMA induces cytotoxic effects primarily through the generation of reactive oxygen species (ROS). A study demonstrated that exposure to its metabolite, 3,5-dimethylaminophenol (3,5-DMAP), resulted in significant ROS production in mammalian cells, leading to apoptosis via caspase-3 activation . This oxidative stress contributes to cellular damage and may underlie its carcinogenic effects.

Genotoxicity Studies

Genotoxicity assessments have shown that 3,5-DMA exhibits weak mutagenic properties. In vitro studies using mammalian cell lines revealed chromosomal aberrations upon exposure to various concentrations of 3,5-DMA. However, it showed negative results in some in vivo gene mutation assays . The inconsistency in genotoxic responses highlights the need for further investigation into its biological effects across different experimental models.

Case Study: Occupational Exposure and Health Outcomes

A notable case involved workers in dye manufacturing who were exposed to high levels of 3,5-DMA. Epidemiological data indicated a significant correlation between prolonged exposure and an increased incidence of bladder cancer among these workers. Follow-up studies suggested that monitoring and reducing exposure could mitigate health risks associated with this compound.

Case Study: Animal Model Research

In animal studies, particularly involving rodents, administration of 3,5-DMA led to observable tumor formation in the bladder after prolonged exposure. These findings support the hypothesis that 3,5-DMA acts as a carcinogen through metabolic activation and subsequent DNA damage .

Q & A

Q. Basic: What are the recommended synthesis methods for high-purity 3,5-Dimethylaniline in laboratory settings?

Answer:

this compound can be synthesized via a reaction of trichloroacetic acid and phosphoryl chloride with precursors under controlled conditions. Key steps include:

- Gradual warming to expel HCl gas during synthesis.

- Hydrolysis of excess phosphoryl chloride with ice-cold water to stabilize intermediates.

- Recrystallization from ethanol to achieve >98% purity, verified by elemental analysis (C, H, N), melting point determination, and spectroscopic methods (IR, NMR) .

Q. Basic: Which analytical techniques are optimal for quantifying this compound in environmental or biological samples?

Answer:

- Gas Chromatography (GC) : Suitable for volatile derivatives; use flame ionization detection (FID) with DB-5MS columns for separation .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for non-volatile matrices.

- Mass Spectrometry (LC-MS/MS) : Enhances specificity for trace-level detection in biological fluids (e.g., urine, plasma) .

Q. Basic: How do physical properties (e.g., melting point, density) influence experimental handling of this compound?

Answer:

- Melting Point (7–9°C) : Requires storage at 0–6°C to prevent solidification in liquid form .

- Density (0.972 g/mL) : Critical for solvent selection in extraction protocols (e.g., dichloromethane for immiscible phases).

- Refractive Index (1.557) : Used to confirm purity during synthesis .

Q. Advanced: What mechanisms underlie this compound-induced oxidative stress in neuronal models?

Answer:

- ROS Generation : this compound and its metabolite 3,5-DMAP produce superoxides in primary cortical neurons, measured via DCFH-DA fluorescence.

- Mitigation : Co-treatment with 5 mM N-acetylcysteine (NAC) reduces ROS by 40–60%, restoring dendritic arborization .

- DNA Damage : Comet assays reveal dose-dependent DNA strand breaks (50–1000 µM exposure) .

Q. Advanced: How do mutagenic properties of this compound compare to other dimethylaniline isomers?

Answer:

- Comet Assays : this compound shows lower DNA damage in mice compared to 2,6-DMA (targeting nasal cavity tissues).

- Transgenic Mutation Assays : 3,5-DMA exhibits weaker mutagenicity in lacZ reporter systems than 3,4-DMA .

- Critical Factor : Meta-substitution (3,5-position) reduces direct DNA adduct formation compared to ortho-substituted isomers .

Q. Advanced: What in vivo models are used to assess neurodevelopmental toxicity of this compound?

Answer:

- Pregnant Rat Models : Subcutaneous injection (10–100 mg/kg/day from GD15–17) induces fetal cerebral cortex thinning.

- BrdU Labeling : Quantifies reduced cortical cell proliferation (30–50% decrease at 60 mg/kg).

- Layer Markers (Satb2, Ctip2) : Immunohistochemistry reveals disrupted cortical layer organization .

Q. Advanced: How can researchers resolve discrepancies in toxicity data across dimethylaniline isomer studies?

Answer:

- Variable Controls : Standardize metabolic activation systems (e.g., S9 liver fractions) to account for interspecies differences in CYP450 metabolism .

- Dose-Response Curves : Compare NOAEL/LOAEL thresholds across isomers (e.g., 3,5-DMA LOAEL = 10 mg/kg vs. 2,6-DMA = 5 mg/kg) .

- Meta-Analysis : Use OECD SIDS reports to contextualize conflicting in vitro/in vivo results .

Q. Advanced: What methodologies identify and quantify this compound metabolites in toxicokinetic studies?

Answer:

- LC-HRMS : Identifies 3,5-DMAP (m/z 138.068) and hydroxylated derivatives in rat plasma.

- Biotransformation Studies : Incubate with hepatic microsomes + NADPH to map metabolic pathways (e.g., N-oxidation vs. ring hydroxylation) .

- Urinary Biomarkers : Solid-phase extraction (SPE) coupled with GC-MS detects mercapturic acid conjugates .

Q. Advanced: How are probabilistic risk assessments conducted for this compound in occupational settings?

Answer:

- Exposure Limits : Apply MAK Commission guidelines (0.1 ppm airborne limit) based on rodent NOAELs .

- Ecotoxicity : Use PNEC (Predicted No-Effect Concentration) models for aquatic systems, factoring WGK 3 classification .

- Sensitivity Analysis : Monte Carlo simulations to quantify uncertainty in dermal vs. inhalation exposure routes .

Propiedades

IUPAC Name |

3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKARNSWMMBGSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026309 | |

| Record name | 3,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13 | |

| Record name | 3,5-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

108-69-0 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1418BR6T2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.6 °F (NTP, 1992), 9.8 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.